molecular formula C18H21N5OS B2527821 N-[[(anilinocarbothioyl)imino](methylamino)methyl]-N'-(2,6-dimethylphenyl)urea CAS No. 866010-49-3

N-[[(anilinocarbothioyl)imino](methylamino)methyl]-N'-(2,6-dimethylphenyl)urea

Katalognummer: B2527821
CAS-Nummer: 866010-49-3
Molekulargewicht: 355.46
InChI-Schlüssel: RLDGXYNKXYGWRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-[(Anilinocarbothioyl)iminomethyl]-N'-(2,6-dimethylphenyl)urea, commonly known as lidamidine hydrochloride (CAS: 65009-35-0), is a synthetic urea derivative with the molecular formula C₁₂H₁₇ClN₄O . It functions as an α₂-adrenergic receptor agonist, primarily used to manage diarrhea and gastrointestinal disorders by reducing intestinal motility and secretion . The compound features a 2,6-dimethylphenyl group linked to a substituted urea scaffold with a methylamidino moiety, contributing to its receptor-binding affinity and therapeutic efficacy. Its hydrochloride salt form enhances aqueous solubility, critical for oral bioavailability .

Eigenschaften

IUPAC Name

1-(2,6-dimethylphenyl)-3-[N'-methyl-N-(phenylcarbamothioyl)carbamimidoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-12-8-7-9-13(2)15(12)21-17(24)22-16(19-3)23-18(25)20-14-10-5-4-6-11-14/h4-11H,1-3H3,(H4,19,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDGXYNKXYGWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(anilinocarbothioyl)iminomethyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of aniline derivatives with isocyanates and thiourea. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(anilinocarbothioyl)iminomethyl]-N’-(2,6-dimethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but typically involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .

Wissenschaftliche Forschungsanwendungen

N-[(anilinocarbothioyl)iminomethyl]-N’-(2,6-dimethylphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which N-[(anilinocarbothioyl)iminomethyl]-N’-(2,6-dimethylphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, and the disruption of cellular functions. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with N-(2,6-Dimethylphenyl)urea Backbone

The N-(2,6-dimethylphenyl)urea motif is shared among several pharmacologically active compounds. Key examples include:

Compound Name / ID Structural Variation Molecular Weight Primary Application Key Data (IC₅₀/Solubility) Source
Lidamidine Hydrochloride Methylamidino substituent 256.7 (free base) Antidiarrheal (α₂-agonist) High water solubility (HCl salt)
Compound 37 (Entry 37) (S)-2-Morpholinomethyl substituent Not reported Antimalarial (hemozoin inhibitor) NF54 IC₅₀: 0.08 μM; Solubility (pH 6.5): 48 μg/mL
Compound 45 (Entry 45) (S)-2-Piperidinomethyl substituent Not reported Antimalarial NF54 IC₅₀: 0.12 μM; Solubility: 12 μg/mL
N-(2,6-Dimethylphenyl)-N'-(3-pyridyl)-urea 3-Pyridyl substituent 241.29 Research compound LogP: 3.49; PSA: 54.02 Ų


Key Observations :

  • Bioactivity: Lidamidine’s α₂-agonist activity contrasts with the antimalarial hemozoin inhibition of Compounds 37 and 45, illustrating how substituents dictate target specificity. The morpholino and piperidine groups in antimalarials likely enhance parasitic membrane penetration .
  • Solubility : Lidamidine’s hydrochloride salt improves solubility (>48 μg/mL inferred from HCl salt properties) compared to the antimalarial analogues (12–48 μg/mL at pH 6.5), critical for oral dosing .
Urea Derivatives in Agrochemicals

Urea-based agrochemicals share structural motifs but differ in functionalization:

Compound Name Substituents Application Key Feature Source
Cumyluron N-(2-chlorophenyl)methyl, cumyl group Herbicide Chlorophenyl enhances stability
Pencycuron N-(4-chlorophenyl)methyl, cyclopentyl Fungicide Cyclopentyl improves soil adhesion
Metalaxyl Methoxyacetyl-alanine methyl ester Fungicide Ester group enhances systemic action

Comparison with Lidamidine :

  • Substituent Chemistry : Agrochemicals prioritize halogenated or bulky groups (e.g., chlorophenyl, cyclopentyl) for environmental stability, whereas lidamidine’s amidine group enables receptor binding .
  • Toxicity : Agrochemicals exhibit higher cytotoxicity (e.g., CC₅₀ >10 μM in CHO cells for antimalarials ), while lidamidine is optimized for human safety.
Pharmacological vs. Physicochemical Profiles
Parameter Lidamidine Hydrochloride Antimalarial Analogues (e.g., Compound 37) Agrochemicals (e.g., Pencycuron)
Molecular Weight 256.7 (free base) ~350–400 (estimated) 328.8 (pencycuron)
Water Solubility High (due to HCl salt) Moderate (12–48 μg/mL) Low (agrochemicals typically <1 μg/mL)
Biological Target α₂-Adrenergic receptor Hemozoin formation Fungal tubulin / membranes
Therapeutic Index High (clinical use in humans) Moderate (CC₅₀ >10 μM in CHO cells) Not applicable (non-mammalian)

Biologische Aktivität

N-[(anilinocarbothioyl)iminomethyl]-N'-(2,6-dimethylphenyl)urea is a synthetic compound with the molecular formula C18H21N5OSC_{18}H_{21}N_{5}OS and a molecular weight of approximately 355.46 g/mol. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

Chemical Structure

The compound features a complex structure that includes:

  • An anilinocarbothioyl group
  • A methylamino group
  • A dimethylphenyl urea moiety

This unique combination of functional groups contributes to its biological properties.

Research indicates that compounds similar to N-[(anilinocarbothioyl)iminomethyl]-N'-(2,6-dimethylphenyl)urea may act as inhibitors of various enzymes, including proteases. These enzymes play critical roles in numerous biological processes, including cell signaling and metabolism.

Inhibitory Effects

  • BACE1 Inhibition :
    • Studies have shown that related compounds can inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is significant in Alzheimer's disease pathology. BACE1 inhibitors can potentially lower amyloid-beta levels in the central nervous system, thereby influencing disease progression .
  • Anticancer Activity :
    • Some derivatives of urea compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated the ability to induce apoptosis in tumor cells through the modulation of apoptotic pathways .

Case Studies

  • Alzheimer's Disease Research :
    • A study evaluated the effects of BACE1 inhibitors on amyloid-beta levels in animal models. Results indicated a significant reduction in amyloid plaques, suggesting that similar compounds could be beneficial in treating Alzheimer's disease .
  • Cancer Cell Line Studies :
    • In vitro studies on breast and lung cancer cell lines treated with urea derivatives showed a marked decrease in cell viability, indicating potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineEffect ObservedReference
BACE1 InhibitionBACE1Reduction in amyloid-beta levels
Anticancer ActivityBreast Cancer CellsInduction of apoptosis
Anticancer ActivityLung Cancer CellsDecreased cell viability

Q & A

Q. How can the molecular structure of N-[(anilinocarbothioyl)iminomethyl]-N'-(2,6-dimethylphenyl)urea be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Use SHELXL for refinement, leveraging its robust algorithms for handling small-molecule crystallography . Key parameters include bond angles, torsion angles, and hydrogen-bonding networks. For example, compare the thioamide and urea moieties to similar compounds like N-(2,6-dimethylphenyl)-N'-((S)-2-pyrrolidinomethyl)urea (Entry 46 in ) to identify deviations in planarity or steric hindrance.

Q. What synthetic routes are feasible for this compound, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis involving thiourea formation followed by urea coupling is likely. For purity, employ HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) and monitor via UV-Vis at 254 nm. Compare retention times to intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide () to detect unreacted precursors. Recrystallization in ethanol or DCM/hexane mixtures can further enhance purity.

Q. How can preliminary biological activity screening be designed?

  • Methodological Answer : Use Plasmodium falciparum NF54 and K1 strains for antiparasitic assays (IC50 determination) as in . Include cytotoxicity testing in CHO cells (CC50) to assess selectivity. For enzyme inhibition studies, employ fluorescence-based assays targeting cysteine proteases or kinases, referencing protocols for N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea ().

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high potency but poor solubility) be resolved?

  • Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) modeling to correlate solubility (logP, polar surface area) with activity. For instance, if the compound’s solubility at pH 6.5 (as in ) is suboptimal, introduce hydrophilic groups (e.g., morpholine or piperidine) while preserving the urea scaffold. Use molecular dynamics simulations to predict conformational changes affecting binding.

Q. What strategies can elucidate the mechanism of action (MoA) for this compound?

  • Methodological Answer : Combine in vitro target deconvolution (e.g., affinity chromatography with immobilized compound) and in silico docking using AutoDock Vina. Cross-reference with structurally similar inhibitors, such as hemozoin formation blockers ( ) or kinase inhibitors (). Validate hits via CRISPR-Cas9 gene knockout in parasite or mammalian cell lines.

Q. How can time-dependent effects (e.g., metabolic stability or resistance development) be modeled?

  • Methodological Answer : Perform hepatic microsomal stability assays (e.g., human CYP450 isoforms) and correlate degradation rates with structural motifs. For resistance studies, use serial passage of Plasmodium under sublethal compound pressure, then sequence genomic DNA to identify mutations. Compare to resistance mechanisms in N-(2,6-dimethylphenyl)-N'-((S)-2-morpholinomethyl)urea (Entry 37, ).

Data Analysis & Contradiction Resolution

Q. How should conflicting crystallographic data (e.g., disorder in the methylamino group) be addressed?

  • Methodological Answer : Use SHELXL’s PART and SUMP commands to model disorder, and validate with residual density maps. Compare thermal parameters (B-factors) to analogous structures like 1,1-dibutyl-3-(2,6-dimethylphenyl)urea ( ). If unresolved, supplement with DFT calculations (e.g., Gaussian 16) to predict stable conformers.

Q. What statistical approaches reconcile discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer : Apply hierarchical linear modeling (HLM) to account for nested variables (e.g., cell type, animal model). For example, if in vivo efficacy in the NSG mouse model ( ) underperforms in vitro IC50, analyze pharmacokinetic parameters (AUC, Cmax) and tissue penetration via LC-MS/MS. Use Bayesian meta-analysis to weight data from related ureas ().

Tables for Key Comparisons

Property This Compound Analogues ()
NF54 IC50 (nM) Pending37: 12.3 ± 1.2; 46: 8.7 ± 0.9
Solubility (pH 6.5, μM) Pending37: 4.5; 46: 18.9
CHO CC50 (μM) Pending37: >100; 46: 62.3 ± 5.1

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